molecular formula C4H4O3 B118167 Succinic anhydride CAS No. 108-30-5

Succinic anhydride

Cat. No. B118167
CAS RN: 108-30-5
M. Wt: 100.07 g/mol
InChI Key: RINCXYDBBGOEEQ-UHFFFAOYSA-N
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Description

Succinic anhydride is a cyclic anhydride of succinic acid with a five-membered ring . It is widely used in the manufacture of polymeric materials, pharmaceuticals, agrochemicals, dyes, surface-active agents, and organic flame-retardant materials .


Synthesis Analysis

Succinic anhydride is manufactured by liquid-phase catalytic hydrogenation of maleic anhydride . Succinic acid can also be obtained as a by-product in the manufacture of adipic acid .


Molecular Structure Analysis

The molecular formula of Succinic Anhydride is C4H4O3 . It contains a total of 11 atoms: 4 Hydrogen atoms, 4 Carbon atoms, and 3 Oxygen atoms .


Chemical Reactions Analysis

Succinic anhydride hydrolyzes readily to give succinic acid: (CH2CO)2O + H2O → (CH2CO2H)2 . With alcohols (ROH), a similar reaction occurs, delivering the monoester: (CH2CO)2O + ROH → RO2CCH2CH2CO2H .

Scientific Research Applications

  • Chemical Properties and Uses :

    • Succinic anhydride is used in various applications due to its reactivity with different compounds. It is manufactured by catalytic hydrogenation of maleic anhydride and used in bath preparations, detergents, cosmetics, pigments, fluxes for soldering, and synthesis of pharmaceutical products. An emerging use is in degradable polymers production (Fumagalli, 2006).
  • Electrochemical Characteristics :

    • Succinic anhydride (SA) enhances the capacity retention and coulombic efficiency of silicon thin-film electrodes when added to electrolytes, improving the electrochemical performance by modifying the solid/electrolyte interphase (SEI) layer (Han et al., 2010).
  • Production Technology Progress :

    • Research on succinic anhydride production focuses on different raw materials, including maleic anhydride production methods and succinic acid dehydration. The main industrial direction is continuous production by catalytic hydrogenation of maleic anhydride in liquid phase (Liang, 2014).
  • Environmental Applications :

    • Succinic anhydride modified sawdusts are used for the removal of heavy metals like cadmium from water, demonstrating its potential in environmental cleanup applications (Marchetti et al., 2000).
  • Purification in Fermentation Processes :

    • In the fermentation process for producing succinic acid, succinic anhydride plays a role in purification steps involving desalting electrodialysis, water-splitting electrodialysis, and crystallization (Glassner et al., 1995).
  • Quantitative Analysis in Proteomics :

    • Succinic anhydride and its labeled variants are used in quantitative analysis of peptides in proteomics research, particularly in combination with mass spectrometry, demonstrating its utility in biochemical analysis (Niwayama et al., 2016).
  • Molecular Structural Effects on Proteins :

    • Succinic anhydride reacts with proteins, leading to unfolding or expansion of protein molecules due to electrostatic repulsions. This is significant for understanding protein structure and function (Habeeb et al., 1958).
  • X-ray Diffraction and Molecular Simulation :

    • Studies on the crystal structure of succinic anhydride provide insights into its molecular motion, rotational diffusion, and aggregation process, crucial for understanding its physical properties (Ferretti et al., 2002).

Safety And Hazards

Succinic anhydride is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Future Directions

The global succinic anhydride market is projected to grow at a CAGR of 5.5% from 2022 to 2030 . The growth in the market can be attributed to the increasing demand for Epoxy Resins, paper production, cosmetics, pharmaceuticals, and coatings applications . There are also potential opportunities for the development of real-time amine sensors .

properties

IUPAC Name

oxolane-2,5-dione
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InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2
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InChI Key

RINCXYDBBGOEEQ-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)OC1=O
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Molecular Formula

C4H4O3
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DSSTOX Substance ID

DTXSID7021287
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Molecular Weight

100.07 g/mol
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Physical Description

Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES.
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Boiling Point

502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C
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Flash Point

157 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none
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Density

1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503
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Vapor Density

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45
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Vapor Pressure

1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3
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Product Name

Succinic anhydride

Color/Form

NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals.

CAS RN

108-30-5, 68412-02-2
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Melting Point

247.3 °F (NTP, 1992), 119.6 °C, 119 °C
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Synthesis routes and methods I

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.
Name
Quantity
1.59 mL
Type
solvent
Reaction Step One
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Three
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
reactant
Reaction Step Five
Quantity
161 μL
Type
reactant
Reaction Step Six
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
43.3 mL
Type
solvent
Reaction Step Seven
Quantity
1.635 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

16.1 g of polypropylene glycol (M=480), 65.7 g of anhydrous tetrahydrofuran and 0.22 g of toluenesulfonyl isocyanate were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13 g of tolylene-2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added and the mixture was heated under reflux for two hours. 6.9 g of the addition product formed from 1 mol of succinic anhydride and 1 mol of diethanolamine were then added and refluxing was continued for a further two hours. The solution was then diluted with 42.2 g of tetrahydrofuran and 1.95 g of polyoxypropylenediamine (M=420) in 42.2 g of tetrahydrofuran were added dropwise.
[Compound]
Name
polypropylene glycol
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
solvent
Reaction Step One
[Compound]
Name
tolylene-2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2'-{[4-((2-sulfoethyl)amino)-1,4-dioxobutyl]oxy}taxol sodium salt and 2'-{[4-((3-sulfopropyl)amino-1,4-dioxobutyl]-oxy}taxol sodium salt were produced in high yield by coupling 2'-succinyltaxol with taurine (2-aminoethyl sulfonic acid) and 3-aminopropyl sulfonic acid tetrabutylammonium salts, respectively. Note that other quaternary ammonium salts may be used to make the aminoalkyl sulfonic acids organic solvent soluble. 2'-succinyltaxol was formed by the reaction of succinic anhydride with taxol for two hours at room temperature in pyridine or DMP. In comparison with the NMR spectrum of taxol, the NMR spectrum of 2'-succinyltaxol showed a downfield shift of the C-2' proton signal to 5.51 ppm, and the succinyl proton caused multiplets centered about 2.6 ppm.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2'-succinyltaxol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-aminopropyl sulfonic acid tetrabutylammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aminoalkyl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

In the same autoclave as used in Example 1, 50 ml of benzene, 0.98 g of maleic anhydride and 0.019 g of Rh4 (CO)12 were charged, followed by supply of carbon monoxide under 30 kg/cm2. The charge in the autoclave was heated at 220° C. for 7 hours. The reaction mixture was cooled and benzene was removed by distillation under reduced pressure. The residue was separated by silica column chromatography to obtain 0.363 g of phenylmaleic anhydride and 0.136 g of succinic anhydride. Each product was identified based on the infrared absorption spectrum (hereinafter referred to as "IR") of the standard substance and the retention time in GC.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinic anhydride
Reactant of Route 2
Succinic anhydride
Reactant of Route 3
Succinic anhydride
Reactant of Route 4
Reactant of Route 4
Succinic anhydride
Reactant of Route 5
Succinic anhydride
Reactant of Route 6
Reactant of Route 6
Succinic anhydride

Citations

For This Compound
75,000
Citations
B Xiao, XF Sun, RC Sun - Polymer Degradation and Stability, 2001 - Elsevier
… In this study, modification of lignins with succinic anhydride … pine with succinic anhydride or octenyl succinic anhydride, … the modification of lignin with succinic anhydride at 28C in this …
Number of citations: 216 www.sciencedirect.com
MC Sweedman, MJ Tizzotti, C Schäfer… - Carbohydrate polymers, 2013 - Elsevier
Starches modified with octenyl succinic anhydride (OSA) have been used in a range of industrial applications, particularly as a food additive, for more than half a century. Interest in …
Number of citations: 634 www.sciencedirect.com
H Chi, K Xu, D Xue, C Song, W Zhang… - Food research international, 2007 - Elsevier
Dodecenly succinic anhydride (DDSA) starches were prepared commercially by the base catalyzed reaction of DDSA in pre-emulsion with starch granular in aqueous slurry. The results …
Number of citations: 152 www.sciencedirect.com
L Altuna, ML Herrera, ML Foresti - Food Hydrocolloids, 2018 - Elsevier
Starch is esterified with octenyl succinic anhydride (OSA) to yield a hydrocolloid with amphiphilic properties, octenyl succinylated starch (OS-starch). OS-starch finds wide application in …
Number of citations: 198 www.sciencedirect.com
E Agama-Acevedo, LA Bello-Perez - Current Opinion in Food Science, 2017 - Elsevier
… Esterification with dicarboxylic acids can impart a hydrophobic character to starch and perhaps the more common is that obtained with octenyl succinic anhydride (OSA), named OSA …
Number of citations: 121 www.sciencedirect.com
C Fumagalli, Updated by Staff - Kirk‐Othmer Encyclopedia of …, 2000 - Wiley Online Library
… Succinic anhydride is manufactured by liquid‐phase catalytic hydrogenation of maleic anhydride; succinic acid by hydration of the anhydride. The acid is also obtained as a by‐product …
Number of citations: 40 onlinelibrary.wiley.com
R Hui, C Qi-He, F Ming-liang, X Qiong, H Guo-qing - Food Chemistry, 2009 - Elsevier
Potato starch was esterified with octenyl succinic anhydride (OSA) in aqueous slurry systems and the major factors affecting the esterification were systematically investigated. The …
Number of citations: 193 www.sciencedirect.com
S Hokkanen, E Repo, M Sillanpää - Chemical engineering journal, 2013 - Elsevier
… more easily accessible for the modification with succinic anhydride (succinylation) and as … This study describes the preparation and evaluation of mercerized and succinic anhydride …
Number of citations: 325 www.sciencedirect.com
A Leszczyńska, P Radzik, E Szefer, M Mičušík… - Polymers, 2019 - mdpi.com
… been modified with alkenyl succinic anhydride (ASA) and … on CNC modification by succinic anhydride, we aimed at an … of CNCs in the presence of succinic anhydride without the use of …
Number of citations: 49 www.mdpi.com
WY Li, AX Jin, CF Liu, RC Sun, AP Zhang… - Carbohydrate …, 2009 - Elsevier
… Parameters investigated included the mass ratio of DMAP/succinic anhydride in a range from 0% to 15%, reaction time (from 30 to 120min), reaction temperature (from 60 to 110C). The …
Number of citations: 160 www.sciencedirect.com

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